Copper dichlorate tetrahydrate

Description

Significance of Copper(II) Complexes in Contemporary Inorganic Chemistry Research

Copper(II) complexes hold a position of considerable importance in the field of modern inorganic chemistry. As coordination compounds where copper exists in the +2 oxidation state, they are fundamental to understanding various chemical principles and have wide-ranging applications. mun.ca Their utility spans from biological systems, where they are crucial components of metalloproteins and enzymes involved in electron transport and oxidative stress protection, to materials science and catalysis. mun.caresearchgate.netresearchgate.net

A defining characteristic of many copper(II) complexes, particularly those with octahedral geometry, is their susceptibility to the Jahn-Teller effect. This phenomenon leads to geometric distortions that influence the electronic energy levels and, consequently, the reactivity and spectroscopic properties of the complexes. mun.ca The ability of the Cu(II) ion to coordinate with a diverse array of ligands—ranging from simple water molecules to complex organic structures—allows for the synthesis of compounds with tailored properties. researchgate.netresearchgate.net This versatility has driven extensive research into their magnetic behavior, catalytic activity in oxidation and reduction reactions, and potential as therapeutic agents, including anticancer and antimicrobial drugs. researchgate.netresearchgate.neticdst.org

Overview of Hydrated Transition Metal Halogenate Salts in Materials Science

Hydrated transition metal salts are compounds that incorporate a specific number of water molecules into their crystalline lattice, a feature known as water of crystallization. researchgate.netarcjournals.org Within this class, halogenate salts—those containing anions such as chlorate (B79027) (ClO₃⁻) or perchlorate (B79767) (ClO₄⁻)—are of particular interest in materials science. The presence of both a redox-active metal center and an oxidizing halogenate anion can impart unique and often energetic properties to these materials.

These salts are often investigated for their thermal decomposition characteristics. akjournals.com Heating typically induces a multi-stage process, beginning with dehydration—the loss of water molecules—followed by the decomposition of the anhydrous salt, which can be highly exothermic and release gaseous products. akjournals.comresearchgate.net This behavior is critical in the development of pyrotechnics, propellants, and explosives. For instance, copper(II) chlorate and perchlorate complexes have been studied for their potential as energetic materials. wikipedia.orgsciencemadness.org Furthermore, the magnetic and ferroelectric properties of coordination compounds containing chlorate ligands are areas of active research, suggesting applications in advanced electronic and magnetic materials. who.int

Research Rationale and Scope for Copper(II) Dichlorate Tetrahydrate Investigations

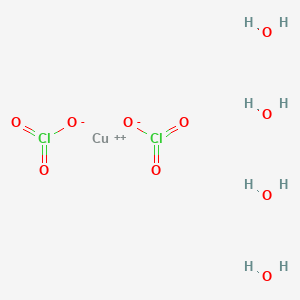

Given the fundamental importance of copper(II) coordination compounds and the unique properties of hydrated halogenate salts, a detailed investigation into copper(II) dichlorate tetrahydrate is a logical and scientifically valuable endeavor. The compound, more systematically named tetraaquacopper(II) chlorate and formulated as Cu(H₂O)₄₂, serves as an exemplary model system. researchgate.netacs.org It combines a Jahn-Teller active metal center, coordinated water ligands, and chlorate counter-ions within a single crystalline structure.

The primary rationale for its study is to elucidate the interplay between its constituent parts and to comprehensively characterize its chemical and physical properties. The scope of investigation focuses on its structural determination via crystallography, the analysis of its spectroscopic signatures (infrared, Raman, and UV-Visible) to understand its bonding and electronic environment, and the examination of its thermal behavior to map its decomposition pathway. Such a study provides fundamental data that contributes to the broader understanding of coordination chemistry and the properties of energetic materials.

Structure

2D Structure

Properties

CAS No. |

135821-00-0 |

|---|---|

Molecular Formula |

Cl2CuH8O10 |

Molecular Weight |

302.51 g/mol |

IUPAC Name |

copper;dichlorate;tetrahydrate |

InChI |

InChI=1S/2ClHO3.Cu.4H2O/c2*2-1(3)4;;;;;/h2*(H,2,3,4);;4*1H2/q;;+2;;;;/p-2 |

InChI Key |

VPXMBRBPUORXKO-UHFFFAOYSA-L |

SMILES |

O.O.O.O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |

Canonical SMILES |

O.O.O.O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |

Other CAS No. |

135821-00-0 |

Synonyms |

tetraaqua copper (II) chlorate tetraaquacopper (II) chlorate |

Origin of Product |

United States |

Synthetic Methodologies for Copper Ii Dichlorate Tetrahydrate

Solution-Based Crystallization Techniques

The formation of copper(II) dichlorate tetrahydrate crystals is typically accomplished from an aqueous solution. The solubility of copper chlorate (B79027) is high in water, which allows for the preparation of concentrated solutions from which the hydrated salt can be crystallized.

Synthesis via Metathesis Reactions (e.g., from Copper Sulfate (B86663) and Barium Chlorate)

A common and effective method for the preparation of copper(II) dichlorate is through a metathesis, or double displacement, reaction. srcollege.edu.insciencemadness.orggoogle.com This technique leverages the low solubility of a byproduct to drive the reaction to completion. A frequently employed example involves the reaction between aqueous solutions of copper(II) sulfate and barium chlorate. sciencemadness.orgwikipedia.org

The reaction proceeds as follows:

CuSO₄(aq) + Ba(ClO₃)₂(aq) → Cu(ClO₃)₂(aq) + BaSO₄(s)

In this process, a solution of copper(II) sulfate is mixed with a solution of barium chlorate. The reaction results in the formation of soluble copper(II) chlorate and the precipitation of insoluble barium sulfate. sciencemadness.orgwikipedia.org The solid barium sulfate can then be removed from the solution by filtration.

A general laboratory procedure involves preparing a hot, one-molar solution of copper(II) sulfate and combining it with a stoichiometric amount of barium chlorate solution. wikipedia.org The mixture is stirred to ensure complete reaction and precipitation of barium sulfate.

| Reactant | Formula | Molar Mass ( g/mol ) | Key Role |

| Copper(II) Sulfate | CuSO₄ | 159.61 | Source of Cu²⁺ ions |

| Barium Chlorate | Ba(ClO₃)₂ | 304.23 | Source of ClO₃⁻ ions |

| Barium Sulfate | BaSO₄ | 233.38 | Insoluble Precipitate |

| Copper(II) Dichlorate | Cu(ClO₃)₂ | 230.45 | Desired Product in Solution |

Controlled Evaporation and Temperature-Dependent Crystal Growth

Following the removal of the barium sulfate precipitate, the resulting clear, blue solution of aqueous copper(II) chlorate is subjected to a crystallization process. This is typically achieved through controlled evaporation of the solvent (water) and careful temperature management. wikipedia.orgsavemyexams.com

The solution is gently heated to increase its concentration. As the water evaporates, the solution becomes saturated with copper(II) dichlorate. Subsequent cooling of the saturated solution decreases the solubility of the salt, leading to the formation of light blue crystals of copper(II) dichlorate tetrahydrate, Cu(ClO₃)₂·4H₂O. wikipedia.org To obtain well-defined crystals, the cooling process should be slow. Rapid cooling can lead to the formation of smaller, less pure crystals. In some procedures, evaporation under a vacuum is employed to facilitate crystallization at a lower temperature, which can improve the quality of the crystals. wikipedia.org

The solubility of copper(II) dichlorate tetrahydrate is highly dependent on temperature, a crucial factor in the crystallization process.

| Temperature (°C) | Solubility ( g/100 mL) |

| 0.8 | 58.51 wikipedia.org |

| 18 | 62.17 wikipedia.org |

| 45 | 66.17 wikipedia.org |

| 59.6 | 69.42 wikipedia.org |

| 71 | 76.9 wikipedia.org |

Alternative Preparative Routes to Copper(II) Chlorate Species

Besides the metathesis reaction with barium chlorate, copper(II) chlorate can be prepared through other chemical pathways. These alternative routes often involve the reaction of a copper-containing base with chloric acid. sciencemadness.org

For instance, copper(II) hydroxide (B78521) (Cu(OH)₂) or copper(II) carbonate (CuCO₃) can be dissolved in an aqueous solution of chloric acid (HClO₃). sciencemadness.orgmytutor.co.ukyoutube.com The neutralization reaction yields aqueous copper(II) chlorate and water, or in the case of the carbonate, carbon dioxide as well.

Cu(OH)₂(s) + 2HClO₃(aq) → Cu(ClO₃)₂(aq) + 2H₂O(l)

CuCO₃(s) + 2HClO₃(aq) → Cu(ClO₃)₂(aq) + H₂O(l) + CO₂(g)

The resulting copper(II) chlorate solution can then be concentrated and cooled to crystallize the tetrahydrate salt, similar to the process described for the metathesis route. The chloric acid itself can be prepared by reacting a chlorate salt, such as barium chlorate or potassium chlorate, with a strong acid like sulfuric acid. sciencemadness.org Care must be taken in the preparation and handling of chloric acid due to its instability.

Another approach involves the synthesis of copper(II) chlorate complexes with other ligands, such as ammonia (B1221849), to form compounds like tetraamminecopper(II) chlorate, Cu(NH₃)₄₂. wikipedia.org

Optimization of Reaction Parameters for Crystalline Purity and Yield

The successful synthesis of pure copper(II) dichlorate tetrahydrate with a high yield depends on the careful control of several reaction parameters.

For the metathesis reaction, the stoichiometry of the reactants is critical. Using a stoichiometric or slight excess of barium chlorate can ensure the complete precipitation of copper as copper chlorate, but a large excess should be avoided to prevent contamination of the final product. The temperature of the initial reaction mixture is also a factor; carrying out the reaction in a hot solution can facilitate the reaction kinetics and the formation of a more easily filterable precipitate of barium sulfate. wikipedia.org

During crystallization, the rate of evaporation and cooling are the most important parameters. savemyexams.commakezine.com Slow evaporation and gradual cooling promote the growth of larger, more perfect crystals, which are generally purer. Rapid crystallization can trap impurities within the crystal lattice. The purity of the final product can be improved by recrystallization, where the crystals are redissolved in a minimum amount of hot solvent, and the crystallization process is repeated. makezine.com

The pH of the solution can also influence the stability of the copper(II) chlorate in solution and the nature of the crystalline product. Maintaining a slightly acidic to neutral pH is generally preferred to prevent the formation of basic copper salts.

| Parameter | Effect on Purity and Yield |

| Stoichiometry | Precise molar ratios are essential to avoid unreacted starting materials in the final product. |

| Temperature | Affects reaction rates and solubility, influencing both the initial reaction and the subsequent crystallization. |

| Rate of Cooling | Slower cooling rates generally lead to larger, purer crystals. |

| Solvent Evaporation Rate | Controlled evaporation is key to achieving a saturated solution without causing premature or impure precipitation. |

| pH | Can affect the chemical nature of the copper species in solution and the final crystalline product. |

By carefully controlling these parameters, it is possible to synthesize copper(II) dichlorate tetrahydrate of high purity and in good yield.

Crystallographic Analysis and Solid State Structure Elucidation

Determination of Crystal System and Space Group (Orthorhombic, Pcab)

Copper dichlorate tetrahydrate crystallizes in the orthorhombic system. wikipedia.orgvulcanchem.com This system is characterized by three unequal axes at right angles to each other. The specific space group for this compound has been identified as Pcab (an alternative setting of Pbca), which details the symmetry elements present within the crystal lattice. wikipedia.orgnih.gov

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pcab |

| a | 12.924 (3) Å nih.gov |

| b | 9.502 (2) Å nih.gov |

| c | 7.233 (1) Å nih.gov |

| V | 888.3 (3) ų nih.gov |

| Z | 4 wikipedia.org |

Table generated from referenced research data. wikipedia.orgnih.gov

Detailed Analysis of the Copper(II) Coordination Environment

The copper(II) ion is central to the structure, and its coordination environment dictates many of the compound's properties.

Each copper(II) ion is in a distorted octahedral coordination environment. wikipedia.orgvulcanchem.com It is surrounded by six oxygen atoms. Four of these oxygen atoms originate from four water molecules, and the remaining two come from two chlorate (B79027) anions, positioned opposite each other. wikipedia.orgvulcanchem.com This arrangement is a common feature in the coordination chemistry of copper(II) complexes. tandfonline.com

A quantitative analysis of the bond lengths within the copper coordination sphere reveals a significant difference between the distances of the copper to the oxygen atoms of the water molecules and to the oxygen atoms of the chlorate groups. The Cu-O(water) bonds are notably shorter than the Cu-O(chlorate) bonds. wikipedia.orgvulcanchem.com

| Bond | Distance (Å) |

| Cu-O(water) | 1.944 wikipedia.org |

| Cu-O(chlorate) | 2.396 wikipedia.org |

This data is based on measurements at 298 K. wikipedia.orgvulcanchem.com

The angles within the coordination sphere also deviate from a perfect octahedron. The O-Cu-O bond angles have been reported as 105.2°, 108.3°, and 106.8°. wikipedia.orgvulcanchem.com A separate study notes that the nominal 90° O-Cu-O angles of the complex differ from that value by at most ± 1.8°. nih.gov

Structural Features of the Dichlorate Anion within the Crystal Lattice

Within the crystal lattice, the chlorate ions (ClO₃⁻) adopt the shape of a distorted tetrahedron. wikipedia.orgvulcanchem.com The chlorine-oxygen bond distances within the chlorate anion are not equal. At a temperature of 298 K, the Cl-O distances are 1.498 Å, 1.488 Å, and 1.468 Å. wikipedia.orgvulcanchem.com The longest of these bonds is to the oxygen atom that is also coordinated to the copper ion. wikipedia.orgvulcanchem.com

Assessment of Chlorate Anion Geometry (Distorted Tetrahedron)

The chlorate anion (ClO₃⁻) in this compound does not exhibit a perfect trigonal pyramidal geometry but is instead described as a distorted tetrahedron. wikipedia.orgvulcanchem.com This distortion arises from the coordination of one of its oxygen atoms to the copper(II) ion.

Analysis of Chlorine-Oxygen Bond Lengths within the Anion

The distortion in the chlorate anion's geometry is reflected in the varying lengths of its chlorine-oxygen (Cl-O) bonds. At a standard temperature of 298 K (25 °C), the Cl-O bond lengths within a single chlorate ion are 1.468 Å, 1.488 Å, and 1.498 Å. wikipedia.orgvulcanchem.com The longest of these bonds is the one involving the oxygen atom that is coordinated to the copper ion. wikipedia.orgvulcanchem.com This elongation is a direct consequence of the interaction between the oxygen and the metal center.

| Bond | Bond Length (Å) |

|---|---|

| Cl-O (uncoordinated) | 1.468 |

| Cl-O (uncoordinated) | 1.488 |

| Cl-O (coordinated to Cu) | 1.498 |

Role of Water Molecules in the Crystal Structure

Water molecules play a crucial role in the crystal lattice of this compound, existing in two distinct forms: coordinated and lattice water molecules.

Identification of Coordinated Water Molecules within the Primary Coordination Sphere

Four water molecules are directly bonded to the copper(II) ion, forming the primary coordination sphere. wikipedia.orgvulcanchem.com These coordinated water molecules are situated closer to the copper ion than the chlorate groups, with a Cu-O(water) distance of approximately 1.944 Å, while the Cu-O(chlorate) distance is about 2.396 Å. wikipedia.orgvulcanchem.com This difference in bond lengths is a manifestation of the Jahn-Teller distortion. wikipedia.orgvulcanchem.com

Comparative Crystallography with Related Copper(II) Hydrates

To better understand the structural nuances of this compound, a comparison with a closely related compound, copper(II) chlorate hexahydrate, is insightful.

Analysis of Structural Similarities and Differences with Other Copper(II) Tetrahydrates (e.g., Formate (B1220265), Dichloride Complexes)

The solid-state structure of copper(II) dichlorate tetrahydrate, when compared with other hydrated copper(II) salts, reveals both common motifs and distinct variations in coordination geometry, bonding, and crystal packing. These differences are largely dictated by the size, shape, and coordinating ability of the anion, as well as the pervasive influence of the Jahn-Teller effect on Cu(II) electronic configuration. A comparative analysis with copper(II) formate tetrahydrate and copper(II) chloride dihydrate provides valuable insight into these structural nuances.

In copper(II) chlorate tetrahydrate, the copper atom is octahedrally coordinated by four oxygen atoms from water molecules in the equatorial plane and two oxygen atoms from two chlorate anions in the axial positions. wikipedia.org The Jahn-Teller distortion is evident in the significantly different bond lengths: the equatorial Cu-O(water) bonds are approximately 1.944 Å, while the axial Cu-O(chlorate) bonds are much longer at 2.396 Å. wikipedia.org The chlorate groups themselves adopt a distorted tetrahedral geometry. wikipedia.org

Similarly, copper(II) formate tetrahydrate features a Cu(II) ion in a distorted octahedral environment, but with a different ligand arrangement. iucr.orgiucr.org Here, the equatorial plane is occupied by four oxygen atoms, each from a different bridging formate ion, with Cu-O distances of about 2.00 Å and 2.01 Å. iucr.org The two axial positions are occupied by water molecules at a significantly greater distance of 2.36 Å. iucr.org This structure is notable for its distinct layer-like arrangement, where formate ions bridge two copper atoms. A second type of water molecule exists within the lattice, uncoordinated to the copper ion but participating in an extensive hydrogen-bonding network that holds the layers together. iucr.orgiucr.org

Copper(II) chloride dihydrate, while not a tetrahydrate, offers a valuable comparison for a halide complex. Its crystal structure also displays a highly distorted octahedral geometry around the copper ion. wikipedia.org The coordination sphere consists of two water molecules and four chloride ligands. wikipedia.org The two water molecules are in trans positions, forming short Cu-O bonds (1.943 Å). arizona.edu The chloride ions act as bridging ligands, connecting to adjacent copper centers to form a polymeric chain. These Cu-Cl bonds are longer, at approximately 2.278 Å, with further, weaker interactions to other chlorides completing the distorted octahedron. wikipedia.orgarizona.edu

The primary structural difference lies in the role of the anion. In the chlorate complex, the anion acts as a terminal ligand, directly coordinating to the metal center in the axial positions. In the formate complex, the anion functions as a bridging ligand in the equatorial plane, creating a 2D polymeric sheet. In the chloride complex, the anion is also a bridging ligand, but it contributes to a 1D polymeric chain. The water molecules consistently occupy the more strongly-bound coordination sites, either equatorially (chlorate) or axially (formate), or are present as both coordinated ligands and lattice water (formate).

Interactive Data Table: Comparison of Copper(II) Hydrate Crystal Structures

| Feature | Copper(II) Dichlorate Tetrahydrate | Copper(II) Formate Tetrahydrate | Copper(II) Chloride Dihydrate |

| Formula | Cu(ClO₃)₂·4H₂O | Cu(HCO₂)₂·4H₂O | CuCl₂·2H₂O |

| Crystal System | Orthorhombic wikipedia.org | Monoclinic iucr.orgcrystalls.info | Orthorhombic wikipedia.orgmdpi.com |

| Cu(II) Coordination | Distorted Octahedral wikipedia.org | Distorted Octahedral iucr.orgiucr.org | Highly Distorted Octahedral wikipedia.org |

| Equatorial Ligands | 4 H₂O wikipedia.org | 4 formate O iucr.org | 2 H₂O, 2 Cl⁻ |

| Axial Ligands | 2 ClO₃⁻ wikipedia.org | 2 H₂O iucr.org | 2 Cl⁻ (from bridging) |

| Equatorial Bond Lengths (Å) | Cu-O(H₂O): ~1.944 wikipedia.org | Cu-O(formate): ~2.00, 2.01 iucr.org | Cu-O(H₂O): ~1.943 arizona.edu |

| Axial Bond Lengths (Å) | Cu-O(ClO₃⁻): ~2.396 wikipedia.org | Cu-O(H₂O): ~2.36 iucr.org | Cu-Cl: ~2.278 arizona.edu |

| Anion Role | Terminal Ligand wikipedia.org | Bridging Ligand iucr.orgiucr.org | Bridging Ligand wikipedia.org |

| Water Role | Coordinated Ligands | Coordinated & Lattice Water iucr.orgiucr.org | Coordinated Ligands |

Spectroscopic Investigations of Electronic and Vibrational Properties

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations within copper dichlorate tetrahydrate. These vibrations provide a detailed fingerprint of the compound's structure, including the coordination environment of the copper ion and the nature of the chlorate (B79027) groups and water molecules.

Assignment of Characteristic Cu-O and Cl-O Vibrational Modes

The vibrational spectra of this compound are characterized by distinct bands corresponding to the stretching and bending modes of its constituent chemical bonds. The assignment of these bands is crucial for a comprehensive understanding of the molecular structure.

The interaction between the copper(II) ion and the surrounding ligands, which include water molecules and chlorate ions, gives rise to characteristic Cu-O vibrational modes. In related hydrated copper compounds, Cu-O stretching vibrations have been observed in the far-infrared and Raman spectra. For instance, in copper hydroxy salts, a weak band between 336 and 345 cm⁻¹ in the Raman spectrum has been tentatively assigned to the ν(Cu-O) of the anion. scielo.br Similarly, studies on copper oxides have identified Cu-O stretching vibrations at various frequencies, confirming the sensitivity of this mode to the specific coordination environment. researchgate.net

The internal vibrations of the chlorate ion (ClO₃⁻) are also prominent in the spectra. The free chlorate ion, with C₃ᵥ symmetry, exhibits four fundamental vibrational modes. However, upon coordination to the copper ion in the crystal lattice, this symmetry can be lowered, leading to the splitting of degenerate modes and the appearance of new bands. The Cl-O stretching modes are typically observed in the higher frequency region of the spectrum. In copper(II) hydroxy perchlorate (B79767), a related compound, the degeneracy of the F₂ modes of the perchlorate ion is broken, resulting in the splitting of bands around 630 and 1100 cm⁻¹. scielo.br

A representative assignment of the principal vibrational modes for this compound is presented in the table below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

| ν(O-H) | 3000 - 3600 | Stretching of water molecules |

| δ(H-O-H) | 1600 - 1650 | Bending of water molecules |

| ν(Cl-O) | 900 - 1100 | Asymmetric and symmetric stretching of chlorate ion |

| δ(O-Cl-O) | 400 - 650 | Bending modes of chlorate ion |

| ν(Cu-O) | 300 - 500 | Stretching of copper-oxygen bonds (from water and chlorate) |

| Lattice Modes | < 300 | Vibrations of the crystal lattice |

Probing Hydrogen Bonding Interactions through Vibrational Shifts

The four water molecules in the structure of this compound are not merely passive components; they actively participate in a network of hydrogen bonds. These interactions significantly influence the vibrational spectra, particularly the modes associated with the water molecules themselves.

The presence of hydrogen bonding typically leads to a broadening and a shift to lower frequencies (red shift) of the O-H stretching vibrations, ν(O-H), compared to free water molecules. Conversely, the H-O-H bending modes, δ(H-O-H), may experience a shift to higher frequencies (blue shift). The extent of these shifts is correlated with the strength of the hydrogen bonds. In various crystalline hydrates, the stretching vibration of the hydrogen bond itself can be observed in the terahertz (THz) region of the spectrum, providing a direct probe of the interaction. mdpi.com The formation of hydrogen bonds can affect the vibrational modes of the groups involved, making infrared spectroscopy a standard method for their investigation in the solid state. mdpi.com

Interpretation of Spectral Data via Quantum Chemical Calculations

To achieve a more precise and detailed assignment of the experimental vibrational spectra, quantum chemical calculations are often employed. ethz.ch Methods such as Density Functional Theory (DFT) can be used to model the structure of this compound and compute its theoretical vibrational frequencies and intensities. mdpi.comacs.org

These calculations provide a theoretical spectrum that can be compared with the experimental IR and Raman data. This comparison helps to confirm the assignment of complex spectral features and to understand the nature of the vibrational modes in detail. researching.cn For instance, calculations can elucidate the extent of coupling between different vibrational modes, such as the mixing of Cu-O and Cl-O vibrations. Moreover, computational studies can model the effects of hydrogen bonding on the vibrational frequencies, providing a quantitative basis for the interpretation of the observed spectral shifts. mdpi.com The use of local vibrational mode theory, facilitated by specialized software, can further aid in characterizing chemical bonding and weak interactions from vibrational spectra. youtube.com

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy in the ultraviolet-visible (UV-Vis) range is employed to study the electronic transitions within the copper(II) ion in this compound. The d⁹ electronic configuration of Cu(II) gives rise to characteristic spectral features that are sensitive to its coordination environment.

Characterization of d-d Electronic Transitions in Copper(II)

The electronic spectrum of an aqueous solution of a Cu(II) salt, such as this compound, is typically dominated by a broad, asymmetric absorption band in the visible region. This band is due to d-d electronic transitions, where an electron is promoted from a lower-energy d orbital to a higher-energy d orbital within the copper ion. For the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, this absorption has a maximum (λₘₐₓ) around 780-800 nm. docbrown.info

In the solid state, the coordination environment of the copper(II) ion in this compound consists of four water molecules and two chlorate ions in a distorted octahedral geometry. wikipedia.org This specific ligand arrangement influences the energies of the d orbitals and, consequently, the positions and intensities of the d-d transitions. The broadness of the absorption band is often indicative of multiple overlapping transitions, which can be resolved through techniques like Gaussian deconvolution. researchgate.net For many distorted octahedral copper(II) complexes, one asymmetric band is observed, which in some cases can be resolved into two or three overlapping bands. ijrar.org

| Transition | Typical Energy Range (cm⁻¹) | Wavelength Range (nm) |

| ²B₁g → ²A₁g | 10,000 - 12,000 | 830 - 1000 |

| ²B₁g → ²B₂g | 12,000 - 14,000 | 715 - 830 |

| ²B₁g → ²E₉ | 14,000 - 16,000 | 625 - 715 |

Note: The specific energies and assignments can vary depending on the exact geometry and ligand field strength.

Correlation of Electronic Spectra with Jahn-Teller Distortions and Ligand Field Theory

In the case of this compound, the Jahn-Teller effect leads to a tetragonal distortion of the octahedral coordination sphere, typically an elongation along one axis. wikipedia.orgresearchgate.net This distortion removes the degeneracy of the e₉ orbitals (dₓ²₋ᵧ² and d₂²) and the t₂₉ orbitals (dₓᵧ, dₓ₂, and dᵧ₂). ijrar.org

Ligand field theory (LFT) provides a framework for understanding the splitting of the d orbitals in the presence of the surrounding ligands and the resulting electronic transitions. wikipedia.orglibretexts.org The tetragonal distortion caused by the Jahn-Teller effect leads to a more complex d-orbital splitting pattern than in a perfect octahedron. This results in multiple possible d-d transitions, which explains the broad and often structured nature of the observed UV-Vis absorption band. ijrar.orgwikipedia.org The energy of these transitions is directly related to the magnitude of the ligand field splitting and the extent of the Jahn-Teller distortion. acs.org

Electron Paramagnetic Resonance (EPR) Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating paramagnetic species, such as the Copper(II) ion (Cu²⁺), which has a d⁹ electronic configuration with one unpaired electron. mdpi.comnih.gov EPR studies provide detailed insights into the electronic ground state, local symmetry of the metal ion's environment, and the nature of its bonding with surrounding ligands. conicet.gov.ar

Investigation of Copper(II) Electronic States and Local Symmetry

The EPR spectrum of a Cu(II) complex is primarily characterized by the g-tensor, which is sensitive to the local coordination environment of the copper ion. libretexts.org For Cu(II) in a distorted octahedral or square-planar geometry, the spectra are typically anisotropic, meaning the g-value depends on the orientation of the complex in the magnetic field. libretexts.org This anisotropy is resolved into components, commonly g∥ and g⊥ for an axial symmetry. mdpi.comnih.gov

In the case of hydrated copper(II) complexes, such as that expected in this compound, the Cu(II) ion is typically in a tetragonally distorted octahedral environment due to the Jahn-Teller effect. ukri.orgresearchgate.net The electronic ground state is predominantly d(x²-y²), which results in a characteristic axial EPR spectrum where g∥ > g⊥ > 2.0023 (the g-value for a free electron). researchgate.netethz.ch This pattern confirms an elongation of the octahedron along the z-axis. libretexts.org The specific values of the g-tensor provide a signature of the local coordination geometry and the electronic structure of the Cu(II) center. conicet.gov.ar

Analysis of Anisotropic EPR Spectra and Superhyperfine Interactions

In a powdered or frozen solution sample, where the paramagnetic centers are randomly oriented, the EPR spectrum is a superposition of signals from all possible orientations. youtube.com For an axially symmetric Cu(II) complex, this results in a characteristic powder pattern spectrum with distinct features corresponding to g∥ and g⊥. ethz.ch

Further detail in the spectrum arises from hyperfine interactions between the unpaired electron and the copper nucleus. Copper has two stable isotopes, ⁶³Cu and ⁶⁵Cu, both with a nuclear spin (I) of 3/2. mdpi.com This nuclear spin splits the EPR signal into 2I + 1 = 4 lines. libretexts.org This splitting is also anisotropic, characterized by hyperfine coupling constants A∥ and A⊥. The four-line hyperfine splitting is most clearly resolved in the g∥ region of the spectrum. ethz.ch

Superhyperfine interactions, which are couplings to the nuclear spins of ligand atoms, can provide additional information about the coordination environment. libretexts.org For an aquated copper ion, where the coordinating oxygen atoms are primarily the ¹⁶O isotope (I=0), no superhyperfine splitting is observed. However, if ligands with non-zero nuclear spins (like ¹⁴N, I=1) were present, further splitting of the EPR lines would occur, offering direct evidence of the coordinating atoms. libretexts.orgnih.gov

Temperature Dependence of EPR Spectra and Jahn-Teller Dynamics

The coordination geometry of Cu(II) complexes is often not static, particularly in systems subject to the Jahn-Teller effect. ukri.orgfigshare.com The distortion of the [Cu(H₂O)₆]²⁺ octahedron can be dynamic, with the axis of elongation fluctuating between the three possible Cartesian axes. figshare.com EPR spectroscopy is highly sensitive to these dynamic processes, which are temperature-dependent.

At very low temperatures, the dynamic processes are slow, and the EPR spectrum reflects a static, distorted geometry. imp.kiev.ua As the temperature is raised, the complex may gain sufficient thermal energy to rapidly interconvert between different distorted configurations. figshare.comimp.kiev.ua This can lead to an averaging of the anisotropic EPR parameters, causing the observed g-values to shift and the spectral lines to broaden. imp.kiev.ua In some cases, at sufficiently high temperatures, the anisotropy may be completely averaged, resulting in a single, broad isotropic signal. figshare.com Studying the changes in the EPR spectrum as a function of temperature thus provides valuable information on the energy barriers and dynamics of the Jahn-Teller distortions. ukri.orgfigshare.com

X-ray Absorption Spectroscopy (XAS) Studies (e.g., EXAFS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that can determine the local geometric and/or electronic structure around a specific absorbing atom. calstate.edu The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum is particularly useful for obtaining precise information about the coordination environment, including the number and type of neighboring atoms and their bond distances to the central atom. calstate.edunih.gov

Probing the Local Coordination Environment around Copper(II)

For hydrated copper(II) salts, XAS is an ideal tool to probe the coordination sphere of the Cu(II) ion. researchgate.net The technique can be applied to crystalline solids as well as aqueous solutions. nih.gov Analysis of the EXAFS spectrum allows for the determination of the number of coordinating oxygen atoms from the water molecules. Strong evidence from XAS studies on various hydrated copper(II) salts indicates a noncentrosymmetric, Jahn-Teller distorted six-coordinate environment. nih.govacs.org This typically consists of four water molecules in a square-planar arrangement (the equatorial plane) and two additional ligands, such as water molecules or anions, at longer distances in the axial positions. nih.govrsc.org

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum, which is sensitive to the oxidation state and coordination geometry, complements the EXAFS data. researchgate.netsemanticscholar.org The features in the XANES spectrum of Cu(II) compounds can help confirm the +2 oxidation state and provide qualitative information about the symmetry of the coordination sphere. calstate.eduresearchgate.net

Determination of Mean Cu-O Bond Distances in Solvated States

A key strength of EXAFS is its ability to accurately measure interatomic distances. nih.gov In studies of the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, EXAFS analysis consistently resolves two distinct sets of Cu–O bond distances. nih.govacs.org This finding provides definitive evidence for the static or pseudo-static Jahn-Teller distortion in the local coordination sphere.

The data reveal a set of four short, equal Cu–O bond distances corresponding to the water molecules in the equatorial plane, and a set of two longer Cu–O bond distances for the axially located water molecules. rsc.org This elongation of the axial bonds is a direct consequence of the d⁹ electronic configuration of the Cu(II) ion in an octahedral field. researchgate.net

The table below summarizes typical Cu-O bond distances for hydrated Copper(II) ions as determined by EXAFS studies on various copper salts in solid and aqueous states. nih.govacs.orgrsc.org

| Coordination Position | Mean Cu-O Bond Distance (Å) | Reference Compound/State |

|---|---|---|

| Equatorial (4x O) | 1.96(2) | Aqueous Solution nih.govacs.org |

| Axial (2x O) | ~2.15 and ~2.32 | Aqueous Solution nih.govacs.org |

| Equatorial (4x O) | 1.963(6) | Cu(H₂O)₆₂ (solid) acs.org |

| Axial (2x O) | 2.18(1) and 2.34(1) | Cu(H₂O)₆₂ (solid) acs.org |

| Equatorial (4x O) | 1.959(3) | CuSO₄·5H₂O (solid) nih.gov |

| Axial (2x O) | 2.22(1) and 2.38(1) | CuSO₄·5H₂O (solid) nih.gov |

Characterization of Non-Centrosymmetric Features of the Hydrated Copper(II) Ion

The hydrated copper(II) ion, specifically the tetraaquacopper(II) cation, [Cu(H₂O)₄]²⁺, is a central feature of the copper(II) chlorate tetrahydrate crystal structure. A key characteristic of this ion is its deviation from a perfectly symmetrical octahedral geometry, a phenomenon primarily attributed to the Jahn-Teller effect. This effect dictates that any non-linear molecule in a degenerate electronic state will distort to remove that degeneracy. For the d⁹ configuration of Cu(II), this results in a distorted octahedral coordination, which inherently lacks a center of symmetry.

In the solid state of copper(II) chlorate tetrahydrate, the copper ion is coordinated by four water molecules in a square planar arrangement and two chlorate ions in the axial positions, forming a [Cu(H₂O)₄(ClO₃)₂] complex. The crystal structure, determined by X-ray diffraction, reveals a "2 + 2 + 2" coordination pattern, characterized by three distinct pairs of Cu-O bond lengths. This arrangement confirms the non-centrosymmetric nature of the coordination sphere around the copper ion.

Detailed Research Findings:

A comprehensive crystallographic study of tetraaquacopper(II) chlorate, Cu(H₂O)₄₂, provides precise measurements of the bond lengths within the coordination sphere of the copper ion. These findings underscore the distorted octahedral geometry. The four water molecules are situated closer to the copper ion in the equatorial plane, while the two oxygen atoms from the chlorate anions occupy the more distant axial positions. This elongation of the axial bonds is a classic manifestation of the Jahn-Teller effect in Cu(II) complexes.

The non-centrosymmetric environment of the hydrated copper(II) ion has significant implications for its spectroscopic properties. The lack of an inversion center makes certain electronic transitions and vibrational modes active that would otherwise be forbidden in a centrosymmetric molecule. This leads to a richer and more complex spectroscopic signature, providing a sensitive probe of the local coordination environment of the copper ion.

The distortion from ideal octahedral symmetry is not static and can be influenced by factors such as temperature and the nature of the counter-ions in the crystal lattice. However, the inherent non-centrosymmetric character of the hydrated Cu(II) ion is a consistent feature across a wide range of its compounds.

Interactive Data Table: Representative Electronic Transitions for a Hydrated Copper(II) Ion

| Transition | Wavelength (nm) | Wavenumber (cm⁻¹) | Color Absorbed |

| ²E_g → ²T_₂g | ~800 | ~12,500 | Red |

Note: This broad absorption is a composite of several overlapping transitions due to the Jahn-Teller distortion, which lifts the degeneracy of the d-orbitals.

Interactive Data Table: Representative Vibrational Modes for a Hydrated Copper(II) Ion

The vibrational spectrum of copper(II) chlorate tetrahydrate would be expected to show modes corresponding to the vibrations of the water ligands, the chlorate anions, and the Cu-O bonds. While a fully assigned spectrum for this specific compound is not available, the table below lists typical vibrational frequencies for the tetraaquacopper(II) ion, based on studies of similar hydrated copper salts.

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| ν(O-H) | 3200 - 3500 | Stretching vibrations of the coordinated water molecules |

| δ(H-O-H) | 1600 - 1650 | Bending vibration of the coordinated water molecules |

| ρ_r(H₂O) | 600 - 800 | Rocking librational mode of coordinated water |

| ν(Cu-O) | 300 - 450 | Stretching vibrations of the copper-oxygen bonds |

These spectroscopic features provide a detailed picture of the electronic and vibrational properties of the hydrated copper(II) ion within copper(II) chlorate tetrahydrate, highlighting the crucial role of its non-centrosymmetric nature in determining its chemical and physical properties.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an essential method for studying the electronic properties and structures of transition metal complexes. jocpr.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for a balance of computational cost and accuracy, making it suitable for large molecules. mdpi.com

DFT calculations are widely used to determine the most stable geometric arrangement of atoms in a molecule—a process known as geometry optimization. For copper(II) complexes, this is crucial for understanding the coordination environment around the central metal ion. The crystal structure of copper(II) chlorate (B79027) tetrahydrate, Cu(ClO₃)₂·4H₂O, reveals a distorted octahedral geometry. wikipedia.org In this structure, the copper(II) ion is coordinated by four oxygen atoms from water molecules and two oxygen atoms from the two chlorate groups. wikipedia.org The water molecules are closer to the copper ion (approx. 1.944 Å) than the chlorate oxygens (approx. 2.396 Å), a characteristic distortion due to the Jahn-Teller effect. wikipedia.org

Computational studies on similar copper(II) aqua complexes confirm these structural features. The choice of the functional and basis set is critical for achieving results that align with experimental data. mdpi.com Functionals like B3LYP are frequently employed for their accuracy in predicting the structure of transition metal species. mdpi.comresearchgate.net For instance, DFT calculations on various copper(II) complexes have successfully predicted distorted square planar and trigonal bipyramidal geometries, which were later confirmed by experimental methods. researchgate.netscribd.com The calculations can provide detailed structural parameters, including bond lengths and angles, that support the proposed structures. mdpi.com

The electronic structure analysis via DFT reveals how metal-ligand interactions influence the stability and properties of the complex. mdpi.com Natural Population Analysis, for example, can show the extent of charge transfer from the ligands to the copper(II) ion. scribd.com In the case of hydrated copper(II) ions, the d⁹ electronic configuration (t₂g⁶ eg³) in an octahedral field is responsible for the Jahn-Teller distortion that defines its geometry. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for a Cu(II) Complex This table is illustrative, based on typical findings for optimized Cu(II) complexes, as specific DFT data for copper dichlorate tetrahydrate is not available.

| Parameter | Calculated Value (Å or °) | Description |

|---|---|---|

| Cu-O (equatorial, water) | ~1.95 - 2.05 | Bond length between Copper and equatorial water oxygen atoms. |

| Cu-O (axial, chlorate) | ~2.30 - 2.40 | Elongated bond length between Copper and axial oxygen atoms from chlorate ligands. |

| O(eq)-Cu-O(eq) | ~90 / ~180 | Angle between equatorial oxygen atoms, defining the square plane. |

DFT is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental results to validate the computational model.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. For coordination compounds, this allows for the assignment of specific spectral bands to the stretching and bending modes of the molecule. researchgate.net For example, in copper(II) coordination compounds with chlorate ligands, stretching bands for chlorates can be observed around 960 cm⁻¹. mdpi.com Good agreement between calculated and experimental IR and Raman data provides strong support for the optimized geometry. researchgate.net

EPR g-tensors: Electron Paramagnetic Resonance (EPR) spectroscopy is highly sensitive to the electronic environment of paramagnetic species like Cu(II). mdpi.com The g-tensor and hyperfine coupling constant (A) are key parameters obtained from EPR spectra that provide detailed information about the structure and bonding around the copper ion. mdpi.com However, accurately predicting these parameters, particularly for Cu(II) complexes, is computationally challenging. mdpi.com

Standard DFT functionals often struggle to provide sufficient accuracy. mdpi.com Studies have shown that double-hybrid density functionals (DHDFs), such as B2GP-PLYP and PBE0-DH, consistently outperform other methods in predicting g-tensors for Cu(II) complexes. mdpi.comresearchgate.net The calculated g-tensor values are highly dependent on the coordination geometry and the nature of the donor atoms. mdpi.com For Cu(II) complexes with a d(x²-y²) ground state, which is typical for square planar or tetragonally elongated octahedral geometries, the g-tensor components usually follow the trend gₓ < gᵧ < gₙ. mdpi.com The principal values of the g and A tensors are correlated with the directions of the metal-water bonds. nih.gov

Table 2: Comparison of Experimental and DFT-Calculated EPR g-Tensor Values for a Representative Cu(II) Complex This table presents typical data from validation studies to illustrate the accuracy of modern DFT methods. Data is from a reference set of Cu(II) complexes, not specifically this compound.

| Complex Type | Parameter | Experimental Value | Calculated Value (B2GP-PLYP) | Deviation |

|---|---|---|---|---|

| CuN₄ (Square Planar) | g∥ | 2.185 | 2.180 | -0.23% |

| g⊥ | 2.035 | 2.040 | +0.25% | |

| CuO₄ (Square Planar) | g∥ | 2.378 | 2.385 | +0.29% |

| g⊥ | 2.073 | 2.070 | -0.14% |

Data adapted from studies on the performance of DHDFs for Cu(II) g-tensor predictions. mdpi.com

Computational methods like DFT can be used to evaluate the energetic consequences of this distortion. The Jahn-Teller stabilization energy is the energy gained by the molecule undergoing this geometric distortion. It can be calculated by comparing the energy of the optimized, distorted geometry (e.g., Cₛ-symmetric) with the energy of a hypothetical, high-symmetry, undistorted geometry (e.g., C₃ᵥ-symmetric). rsc.org This stabilization has a significant impact on the thermodynamic properties of the complex, including its redox potential. rsc.org The ability of a complex to undergo Jahn-Teller distortion can influence its stability and reactivity. rsc.orgnih.gov

Molecular Dynamics Simulations of Copper(II) Hydration Shells

While DFT is excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior and dynamics of molecules, such as the interaction of the Cu(II) ion with surrounding water molecules.

MD simulations provide a detailed picture of the hydration structure around the Cu(II) ion. Ab initio quantum mechanics/molecular mechanics (QM/MM) MD simulations have been successfully applied to study the structure and ligand exchange dynamics of hydrated Cu(II). aip.org These studies show that the first hydration shell of the Cu²⁺ ion is labile, meaning water molecules can exchange with the bulk solvent. biorxiv.org

Simulations have revealed a dynamic equilibrium between different coordination numbers, primarily five- and six-coordinate species in aqueous solution. researchgate.net These different structures can have remarkably different water residence times. For example, one study pointed to equally populated six- and five-fold hydration structures with water residence times of 5 ps and 98 ps, respectively. researchgate.net The Jahn-Teller distortion is also successfully reproduced in these simulations. aip.org The structural details obtained from MD, such as radial and angular distribution functions, are often in good agreement with experimental data. aip.org

Computational chemistry allows for the precise calculation of the relative stabilities of different hydrated copper(II) species, [Cu(H₂O)n]²⁺. DFT studies have investigated the structures and stabilization energies for complexes with n ranging from 1 to 6 and beyond. researchgate.netacs.org

For n=4, the square planar [Cu(H₂O)₄]²⁺ structure is consistently found to be the most stable arrangement. researchgate.net A key finding from these computational studies is the role of the second hydration shell for complexes with n=5 and n=6. Calculations show that for these higher coordination numbers, structures where the fifth and sixth water molecules are located in the second hydration shell, forming hydrogen bonds with the primary shell water molecules, are energetically favored over structures where they directly coordinate to the copper ion in the axial positions. researchgate.netacs.org This intramolecular hydrogen bonding stabilizes the complex more than the weak axial coordination. researchgate.net The energetic preference for a hydrogen-bonded position over an axial position for a water molecule is estimated to be around 20–35 kJ/mol. acs.org The small energy differences between some of these configurations suggest that multiple species with different coordination numbers and structures may coexist in solution. researchgate.net

Table 3: Calculated Relative Stabilities of Hydrated Copper(II) Species This table summarizes general findings on the preferential structures for hydrated Cu(II) ions based on computational studies.

| Species | Most Stable Geometry | Key Structural Feature |

|---|---|---|

| [Cu(H₂O)₄]²⁺ | Square Planar | Four water molecules strongly bound in the equatorial plane. researchgate.net |

| [Cu(H₂O)₅]²⁺ | [Cu(H₂O)₄]²⁺(H₂O) | A square planar primary shell with the fifth water in the second shell, H-bonded. researchgate.netacs.org |

| [Cu(H₂O)₆]²⁺ | [Cu(H₂O)₄]²⁺(H₂O)₂ | A square planar primary shell with two water molecules in the second shell, H-bonded. researchgate.net |

Theoretical and computational chemistry provides a powerful lens for understanding the intricate network of forces that govern the structure and properties of crystalline solids like this compound. Through quantum chemical calculations, it is possible to dissect the nature of chemical bonds and intermolecular interactions, offering insights that complement experimental data.

Quantum Chemical Analysis of Chemical Bonding and Intermolecular Interactions

A comprehensive quantum chemical analysis of this compound would elucidate the electronic structure and the nature of the interactions between the copper ion and its surrounding ligands (water molecules and chlorate ions), as well as the interactions between the ligands themselves. While specific quantum chemical studies dedicated solely to this compound are not extensively documented in publicly available literature, the principles of chemical bonding in similar copper(II) complexes are well-established and can be applied to understand this compound.

Investigation of the Nature of Copper-Ligand and Ligand-Ligand Interactions

The coordination environment of the copper(II) ion in tetraaquacopper(II) chlorate, Cu(ClO₃)₂·4H₂O, is a distorted octahedron. wikipedia.orgvulcanchem.com The central copper atom is bonded to four oxygen atoms from water molecules and two oxygen atoms from two opposing chlorate groups. wikipedia.orgvulcanchem.com This arrangement is a classic example of the Jahn-Teller effect, a geometric distortion of a non-linear molecular system that reduces its symmetry and removes its electronic degeneracy. wikipedia.orgvulcanchem.com

The copper-ligand interactions are primarily electrostatic in nature, involving the positively charged Cu²⁺ ion and the lone pairs of electrons on the oxygen atoms of the water and chlorate ligands. The bonds have significant covalent character as well, arising from the overlap of copper's d-orbitals with the oxygen's p-orbitals.

In the crystal structure of copper(II) chlorate tetrahydrate, the bond lengths provide insight into the strength of the copper-ligand interactions. The Cu-O bonds involving the water molecules are shorter (1.944 Å) than the Cu-O bonds with the chlorate ions (2.396 Å). wikipedia.orgvulcanchem.com This suggests a stronger interaction between the copper ion and the water molecules compared to the chlorate ions.

Table 1: Key Bond Distances in this compound

| Interaction | Bond Distance (Å) |

| Cu - O (water) | 1.944 |

| Cu - O (chlorate) | 2.396 |

| Cl - O (coordinated) | 1.498 |

| Cl - O (uncoordinated) | 1.488 |

| Cl - O (uncoordinated) | 1.468 |

Data sourced from structural analyses. wikipedia.orgvulcanchem.com

Quantification of Hydrogen Bonding Strengths within the Crystal Lattice

The crystal packing of this compound is significantly influenced by a three-dimensional network of hydrogen bonds. mdpi.comnih.gov These bonds form between the hydrogen atoms of the coordinated water molecules (which act as donors) and the oxygen atoms of the chlorate ions and adjacent water molecules (which act as acceptors).

The precise quantification of the energy of these hydrogen bonds in this compound would require dedicated computational studies, such as those employing Density Functional Theory (DFT) or ab initio methods. Such studies on similar hydrated salt systems have shown that the strength of hydrogen bonds can be correlated with their geometric parameters, such as the donor-acceptor distance and the linearity of the bond.

Chemical Reactivity and Transformation Mechanisms

Hydrolysis and Aquation Reactions of the Copper(II) Center in Solution

When copper dichlorate tetrahydrate, Cu(ClO₃)₂·4H₂O, is dissolved in water, the copper(II) ion exists as the hexaaquacopper(II) complex ion, [Cu(H₂O)₆]²⁺. savemyexams.com This aqua ion is acidic and undergoes hydrolysis, a reaction where the coordinated water molecules act as Brønsted-Lowry acids, donating a proton to the surrounding solvent water molecules. This process results in the formation of various hydroxo- and oxo-species. The extent of hydrolysis is dependent on the pH of the solution. oatext.com

The primary hydrolysis reaction involves the deprotonation of one coordinated water ligand to form the copper(II) hydroxide (B78521) cation: [Cu(H₂O)₆]²⁺ + H₂O ⇌ [Cu(H₂O)₅(OH)]⁺ + H₃O⁺

Further deprotonation can occur, leading to the formation of the neutral, insoluble copper(II) hydroxide precipitate, particularly as the pH increases. libretexts.orgchemguide.co.uk [Cu(H₂O)₅(OH)]⁺ + H₂O ⇌ [Cu(H₂O)₄(OH)₂] + H₃O⁺

This neutral complex, commonly written as Cu(OH)₂, is a pale blue precipitate. theexamformula.co.uk The reactions with hydroxide ions from a base like sodium hydroxide are not considered ligand exchange reactions because the oxygen atoms originally bonded to the copper ion remain attached. libretexts.orgchemguide.co.uk At very high pH values, further hydrolysis can lead to the formation of anionic species such as [Cu(OH)₃]⁻ and [Cu(OH)₄]²⁻. oatext.com

The equilibrium constants for these hydrolysis reactions quantify the stability of the resulting species.

| Equilibrium Reaction | Log K (at 298 K, infinite dilution) |

|---|---|

| Cu²⁺ + H₂O ⇌ Cu(OH)⁺ + H⁺ | -7.97 ± 0.09 |

| Cu²⁺ + 2H₂O ⇌ Cu(OH)₂ + 2H⁺ | -16.23 ± 0.15 |

| 2Cu²⁺ + 2H₂O ⇌ Cu₂(OH)₂²⁺ + 2H⁺ | -10.55 ± 0.17 |

| Cu²⁺ + 3H₂O ⇌ Cu(OH)₃⁻ + 3H⁺ | -26.63 ± 0.40 |

| Cu²⁺ + 4H₂O ⇌ Cu(OH)₄²⁻ + 4H⁺ | -39.73 ± 0.17 |

Table 1: Selected hydrolysis constants for the Copper(II) ion. cost-nectar.eu

Ligand Exchange Kinetics and Thermodynamics

Ligand exchange, or substitution, reactions involve the replacement of one or more ligands in a coordination complex with other ligands. For the [Cu(H₂O)₆]²⁺ ion, these reactions are typically very fast, as this complex exhibits one of the fastest water exchange rates for any transition metal aqua complex. youtube.com The substitution can be partial or complete, and the stability of the newly formed complex often drives the reaction. youtube.com

Coordinated water molecules in the [Cu(H₂O)₆]²⁺ complex can be readily substituted by other ligands.

Reaction with Ammonia (B1221849): When a small amount of aqueous ammonia is added, it acts as a base, deprotonating the aqua ligands to form the same pale blue precipitate of copper(II) hydroxide, [Cu(H₂O)₄(OH)₂]. chemguide.co.uk However, upon the addition of excess ammonia, the precipitate dissolves to form a deep blue solution. savemyexams.comyoutube.com This is a true ligand exchange reaction where four of the six water molecules are replaced by ammonia molecules to form the tetraamminediaquacopper(II) ion, [Cu(NH₃)₄(H₂O)₂]²⁺. chemguide.co.uklibretexts.org The resulting deep blue color is characteristic and so intense that it is used as a sensitive test for copper(II) ions. libretexts.org

Reaction with Hydroxide Ions: As described in the hydrolysis section, the addition of a strong base like sodium hydroxide leads to the formation of a pale blue copper(II) hydroxide precipitate. youtube.com This reaction involves the deprotonation of the aqua ligands rather than a direct substitution of the water molecules. libretexts.org

Anion Exchange (Chloride): When concentrated hydrochloric acid is added to a solution containing the blue [Cu(H₂O)₆]²⁺ ion, the solution turns green or yellow-green. savemyexams.comchemguide.co.uk This color change is due to a ligand substitution reaction where the six water ligands are replaced by four chloride ions, forming the tetrachlorocuprate(II) complex ion, [CuCl₄]²⁻. savemyexams.comchemguide.co.uk This reaction involves a change in both the coordination number (from 6 to 4) and the geometry of the complex (from octahedral to tetrahedral). savemyexams.comtheexamformula.co.uk The reaction is reversible, and adding water will shift the equilibrium back towards the blue hexaaquacopper(II) ion. libretexts.orgchemguide.co.uk

[Cu(H₂O)₆]²⁺ (blue) + 4Cl⁻ ⇌ [CuCl₄]²⁻ (yellow-green) + 6H₂O

| Reactant Complex | Added Ligand | Product Complex | Observed Color Change | Notes |

|---|---|---|---|---|

| [Cu(H₂O)₆]²⁺ | NH₃ (excess) | [Cu(NH₃)₄(H₂O)₂]²⁺ | Pale Blue → Deep Blue | Partial substitution of water ligands. chemguide.co.uk |

| [Cu(H₂O)₆]²⁺ | Cl⁻ (concentrated) | [CuCl₄]²⁻ | Blue → Yellow-Green | Complete substitution; change in coordination number and geometry. savemyexams.comchemguide.co.uk |

Table 2: Summary of common ligand exchange reactions for the hexaaquacopper(II) ion.

Neutral Donor Ligands: Besides ammonia, other neutral donor ligands can substitute the water molecules. The stability of the resulting complex is a key thermodynamic factor. Reactions involving the replacement of monodentate ligands (like water) with multidentate ligands (like EDTA⁴⁻) are often highly favorable due to a significant increase in entropy. theexamformula.co.uk

Redox Chemistry of Copper(II) in the Presence of the Chlorate (B79027) Anion

The redox chemistry of copper dichlorate involves the potential for both the copper(II) ion to be reduced and the chlorate anion to act as an oxidizing agent.

The reduction of copper(II) to copper(I) is a crucial process in copper chemistry. In aqueous solution, simple copper(I) ions are generally unstable and tend to disproportionate into copper(II) ions and metallic copper. chemguide.co.uk 2Cu⁺(aq) → Cu²⁺(aq) + Cu(s)

Therefore, the stabilization of the copper(I) state typically requires the formation of either an insoluble compound or a stable complex ion. chemguide.co.uk A classic example of Cu(II) reduction is the reaction with iodide ions. Copper(II) ions are capable of oxidizing iodide ions to iodine, and in the process are reduced to form the insoluble, off-white precipitate copper(I) iodide. chemguide.co.uk 2Cu²⁺(aq) + 4I⁻(aq) → 2CuI(s) + I₂(aq)

In the context of copper dichlorate, the chlorate anion itself is a strong oxidizing agent, which makes the direct reduction of the Cu(II) center challenging without the introduction of an external reducing agent. Any potential pathway for reduction would need to overcome the oxidizing environment provided by the chlorate. The stability of the Cu(I)/Cu(II) redox couple is significantly influenced by solvation and the nature of the ligands present. nih.gov

Chlorate (ClO₃⁻) is a powerful oxidizing agent, particularly in the presence of strong acids. echemi.comnoaa.govwikipedia.org The chlorine atom in the chlorate ion is in a +5 oxidation state. wikipedia.org The oxidizing strength of chlorate allows it to react with a wide range of substances. For instance, mixtures of chlorates with combustible materials like sulfur, powdered metals, or organic compounds can be readily ignited and are potentially explosive. echemi.comnoaa.gov

Within the copper dichlorate complex, the chlorate anion retains its oxidizing properties. The decomposition of chlorate can be highly dependent on pH. sciencemadness.org Studies on other systems have shown that chlorate is an effective oxidant for metal ions; for example, each chlorate ion has the stoichiometric capacity to oxidize six Fe(II) ions to Fe(III). mdpi.com The reactivity of the chlorate is enhanced in acidic conditions, which can lead to the formation of highly reactive species like chlorine dioxide. echemi.comnoaa.gov The complexation of copper(II) with the chlorate anion has been shown to stabilize the energetic nature of the chlorate, making it more manageable than simple chlorate salts. at.ua

Thermal Decomposition Pathways and Products of this compound

The thermal decomposition of this compound, Cu(ClO₃)₂·4H₂O, is a complex process involving sequential dehydration followed by the decomposition of the anhydrous salt. This process is characterized by the release of gaseous products and the formation of a solid residue. The decomposition begins at temperatures above 73°C, yielding a mixture of chlorine, oxygen, and chlorine dioxide gases, while leaving behind a basic copper salt. wikipedia.org

Mechanisms of Dehydration and Anhydrous Copper(II) Chlorate Formation

The initial stage of the thermal decomposition of this compound involves the removal of its four molecules of water of hydration. While specific studies on the stepwise dehydration of Cu(ClO₃)₂·4H₂O are not extensively documented, the process can be inferred from the behavior of analogous hydrated copper(II) salts, such as copper(II) chloride dihydrate and copper(II) sulfate (B86663) pentahydrate. youtube.comresearchgate.net

The dehydration process is endothermic and typically occurs in discrete steps, with the removal of water molecules being dependent on their bonding within the crystal lattice. In the case of this compound, the four water molecules are directly coordinated to the copper(II) ion in a square planar arrangement within the crystal structure. wikipedia.org The removal of these water molecules requires sufficient thermal energy to overcome the coordination bonds.

The dehydration can be represented by the following general equation:

Cu(ClO₃)₂·4H₂O(s) → Cu(ClO₃)₂(s) + 4H₂O(g)

It is plausible that this process occurs in stages, with the formation of lower hydrates as intermediates, although these may not be stable enough for easy isolation. The temperature at which each water molecule is lost would correspond to a specific endothermic peak in a differential thermal analysis (DTA) or differential scanning calorimetry (DSC) thermogram. The final product of this stage is anhydrous copper(II) chlorate, a hygroscopic solid that is unstable at elevated temperatures.

Table 1: Dehydration Stages of Analogous Hydrated Copper(II) Salts

| Compound | Dehydration Steps | Temperature Range (°C) |

| Copper(II) chloride dihydrate | CuCl₂·2H₂O → CuCl₂ + 2H₂O | > 100 |

| Copper(II) sulfate pentahydrate | CuSO₄·5H₂O → CuSO₄·3H₂O → CuSO₄·H₂O → CuSO₄ | 60 - 220 |

This table is based on data for analogous compounds and is intended to be illustrative of the potential stepwise nature of dehydration for this compound.

Decomposition Mechanisms of the Chlorate Moiety under Thermal Stress

Following dehydration, the anhydrous copper(II) chlorate undergoes decomposition. The chlorate ion (ClO₃⁻) is a strong oxidizing agent, and its thermal stability is significantly influenced by the nature of the cation. In the case of copper(II) chlorate, the Cu²⁺ ion is believed to play a catalytic role in the decomposition process.

The decomposition of metal chlorates typically proceeds via two main pathways:

Disproportionation: The chlorate ion disproportionates to form a perchlorate (B79767) and a chloride. 4ClO₃⁻ → 3ClO₄⁻ + Cl⁻

Direct Decomposition: The chlorate ion decomposes directly to a chloride and oxygen gas. 2ClO₃⁻ → 2Cl⁻ + 3O₂

For copper(II) chlorate, the observed products of chlorine, oxygen, and chlorine dioxide suggest a more complex redox mechanism is at play. wikipedia.org The decomposition is highly exothermic and can be vigorous.

The formation of chlorine and chlorine dioxide indicates that redox reactions are occurring between the copper(II) ion and the chlorate ion, or between the decomposition products of the chlorate ion itself. A plausible mechanistic framework involves the following steps:

Initial Decomposition of Chlorate: The chlorate ion breaks down to form chloride and oxygen. Cu(ClO₃)₂(s) → CuCl₂(s) + 3O₂(g) webqc.org

Redox Reactions and Formation of Gaseous Products: The presence of the copper(II) ion can facilitate the oxidation of chloride ions (formed in the initial decomposition) by the remaining chlorate ions or their intermediates, leading to the formation of chlorine gas. Furthermore, the decomposition of the chlorate can also produce reactive oxygen species that contribute to the complex mixture of gaseous products. The formation of chlorine dioxide (ClO₂) is indicative of the complex redox chemistry involved.

Formation of Basic Copper Salt: At higher temperatures, the copper(II) chloride or other copper-containing intermediates may react with oxygen or water vapor (if any remains) to form a basic copper salt, such as copper(II) oxychloride (Cu₂OCl₂) or copper(II) oxide (CuO). The green solid residue observed is consistent with the formation of such basic copper compounds. wikipedia.orgwikipedia.orgyoutube.com

Table 2: Gaseous Products from the Thermal Decomposition of Anhydrous Copper(II) Chlorate

| Gaseous Product | Chemical Formula |

| Oxygen | O₂ |

| Chlorine | Cl₂ |

| Chlorine Dioxide | ClO₂ |

Cu(ClO₃)₂(s) → Basic Copper Salt(s) + O₂(g) + Cl₂(g) + ClO₂(g)

The exact ratios of the gaseous products and the precise composition of the solid residue can vary depending on the reaction conditions, such as heating rate and atmospheric pressure.

Future Research Directions and Potential Applications

Advancements in Theoretical and Computational Methods for Enhanced Predictive Modeling

Future research will likely leverage sophisticated computational techniques to build predictive models of copper(II) chlorate (B79027) tetrahydrate and its derivatives. While detailed theoretical studies specifically on this compound are not extensively documented, the pathway for such research is well-established by work on analogous copper(II) systems. rsc.orgresearchgate.net

Density Functional Theory (DFT) stands out as a primary tool for this purpose. rsc.org DFT calculations can elucidate the electronic structure, providing insights into the nature of the bonding between the copper(II) center, the aqua ligands, and the chlorate anions. nih.gov Such models are crucial for understanding the compound's properties, including its magnetic behavior and redox potential. rsc.org A key area of investigation would be the precise quantification of the Jahn-Teller distortion, a characteristic feature of octahedral d⁹ complexes like [Cu(H₂O)₄(ClO₃)₂]. wikipedia.orglibretexts.org By modeling how the geometry distorts to remove electronic degeneracy, researchers can predict the resulting effects on the compound's stability and reactivity. whiterose.ac.uklibretexts.org

Advanced computational protocols, which have been successfully developed for predicting the redox potentials of various copper complexes, could be adapted for copper(II) chlorate tetrahydrate. rsc.org These models could predict how the compound would behave in different solvent environments or upon modification of its coordination sphere, guiding the design of new experiments and applications in areas like catalysis. researchgate.netescholarship.org

Exploration of Copper(II) Dichlorate Tetrahydrate in Coordination Polymer and Metal-Organic Framework Design

Copper(II) chlorate tetrahydrate is a promising, yet underexplored, precursor for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netnih.gov Research on the well-known MOF, HKUST-1, has demonstrated that the choice of the copper(II) salt anion (e.g., nitrate (B79036), sulfate (B86663), acetate) significantly influences the morphology, particle size, and physicochemical properties of the resulting framework. mdpi.comuj.edu.pl

Future studies could explore the use of Cu(ClO₃)₂·4H₂O in similar solvothermal or mechanochemical syntheses with various organic linkers. aaqr.org The role of the chlorate anion would be of particular interest. It could act as a non-coordinating counter-ion, balancing the charge of a cationic framework, or it could be directly incorporated into the structure, influencing the topology and properties of the resulting material. Research on copper(II) coordination polymers with other oxoanions like nitrate or acetate (B1210297) has shown that the anion's geometry and coordination ability are critical in dictating the final dimensionality and properties of the polymer, such as luminescence and magnetism. mdpi.comscielo.br

By systematically reacting copper(II) chlorate tetrahydrate with a library of organic linkers, new CPs and MOFs with potentially novel structures and functions could be discovered. For instance, coordination polymers based on copper(II) perchlorate (B79767) (a related oxoanion) have been shown to form energetic materials, suggesting a possible research avenue for chlorate-based analogues. researchgate.netmdpi.com

Investigation of its Redox-Active Capabilities in Emerging Catalytic Processes (generic)

The redox activity of copper is central to its widespread use in catalysis. acs.org Copper can readily cycle between multiple oxidation states, most commonly Cu(I) and Cu(II), enabling it to mediate a wide range of chemical transformations. nih.gov While simple hydrated salts like copper(II) chlorate tetrahydrate are not typically used as direct catalysts for complex organic reactions, they serve as excellent and cost-effective precursors for generating catalytically active species.

A significant area of modern research focuses on combining copper with "redox-active" ligands. d-nb.infonih.govnih.govresearchgate.net These ligands can participate in the catalytic cycle by storing and releasing electrons, working in synergy with the copper center to facilitate multi-electron transformations. d-nb.inforesearchgate.net Future research could involve using Cu(ClO₃)₂·4H₂O as the copper source to synthesize novel complexes with redox-active amidophenolate, guanidine, or Schiff-base ligands. nih.govresearchgate.net These new complexes could then be screened for catalytic activity in processes such as aerobic oxidation of alcohols, C-N bond formation, or polymerization reactions, mimicking the function of copper-containing enzymes like galactose oxidase. nih.govresearchgate.net

Furthermore, the inherent oxidizing nature of the chlorate ion, combined with the Lewis acidity of the Cu(II) ion, suggests potential applications in specific oxidation or decomposition reactions. For example, copper-based catalysts are known to significantly lower the decomposition temperature of ammonium (B1175870) perchlorate, a key component in solid rocket propellants. rsc.orgrsc.org The catalytic effect of Cu(ClO₃)₂·4H₂O or its derivatives in such high-energy systems warrants further investigation. rsc.org

Synergistic Research with Other Copper(II) Oxoanion Complexes for Structure-Property Relationships

A comparative study of copper(II) chlorate tetrahydrate alongside other copper(II) oxoanion complexes (e.g., those containing sulfate, nitrate, phosphate, or acetate) can provide fundamental insights into structure-property relationships. db-thueringen.deresearchgate.net The anion's size, shape, charge distribution, and hydrogen-bonding capability can profoundly impact the resulting crystal structure and, consequently, the material's physical properties.

For example, the crystal structure of Cu(ClO₃)₂·4H₂O features an octahedrally coordinated copper ion with four water molecules in the equatorial plane and two oxygen atoms from chlorate groups in the axial positions. wikipedia.orgnih.gov Comparing this to the structures of copper(II) hydroxy salts containing nitrate or perchlorate reveals how different anions lead to distinct layered structures with varying basal spacing. scielo.br Similarly, studies on coordination polymers have shown that switching from acetate to nitrate anions can change the entire structure from a 1D chain to a 2D network, with corresponding changes in magnetic and luminescent properties. mdpi.com

A systematic investigation could compare a series of Cu(H₂O)₄₂ complexes (where X = Cl, Br, I) or other oxoanions to map how anion properties correlate with:

The degree of the Jahn-Teller distortion.

The strength of hydrogen-bonding networks within the crystal.

The thermal stability of the compound.

The magnetic exchange interactions between adjacent copper centers.

This fundamental knowledge is essential for the rational design of new materials with tailored properties. mdpi.com

Investigation of Low-Temperature Structural Transitions and Their Impact on Properties

The study of materials at low temperatures, or cryo-crystallography, is a powerful technique for understanding subtle structural changes and phase transitions. nih.gov Copper(II) chlorate tetrahydrate is an excellent candidate for such investigations due to its prominent Jahn-Teller effect.

A detailed crystallographic study has already compared the structure of tetraaquacopper(II) chlorate at 296 K (23 °C) and 223 K (-50 °C). nih.gov The findings show a distinct contraction of the crystal lattice at the lower temperature. wikipedia.orgnih.gov Specifically, both the Cu-O distances to the water molecules and the longer Cu-O distances to the chlorate anions shrink upon cooling. wikipedia.org

Interactive Data Tables

Table 1: Crystallographic Data for Tetraaquacopper(II) Chlorate wikipedia.orgnih.gov

| Parameter | Value at 296 K (23 °C) | Value at 223 K (-50 °C) |

| Formula | Cu(H₂O)₄₂ | Cu(H₂O)₄₂ |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbca | Pbca |

| a (Å) | 12.924 | 12.853 |

| b (Å) | 9.502 | 9.492 |

| c (Å) | 7.233 | 7.216 |

| V (ų) | 888.3 | 880.4 |

| Z | 4 | 4 |

Table 2: Selected Interatomic Distances (Å) and Angles (°) at Different Temperatures wikipedia.org

| Measurement | Value at 296 K (23 °C) | Value at 223 K (-50 °C) |

| Cu-O (water) distance | 1.944 | Shrinks |

| Cu-O (chlorate) distance | 2.396 | Shrinks |

| Average Cl-O distance | 1.485 | 1.490 |

| Average O-Cl-O angle | 106.8° | 106.8° |

Q & A

Q. What are the recommended laboratory synthesis methods for copper dichlorate tetrahydrate?

this compound can be synthesized by reacting copper(II) oxide or carbonate with chloric acid (HClO₃) under controlled conditions. For example, dissolving copper(II) carbonate in dilute chloric acid, followed by slow evaporation at 40–50°C to crystallize the tetrahydrate form. Ensure stoichiometric ratios and pH monitoring to avoid side products. Characterization via X-ray diffraction (XRD) and elemental analysis is critical to confirm purity .

Q. What safety protocols are essential when handling this compound?

Use particulate respirators (EN 143 standard) to prevent inhalation of dust, and wear nitrile gloves with barrier creams to avoid skin contact. Work in a fume hood to minimize exposure. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Store in airtight containers away from reducing agents .

Q. How can researchers characterize the crystal structure and hydration state of this compound?

Employ single-crystal XRD to determine the unit cell parameters and confirm the tetrahydrate structure. Thermogravimetric analysis (TGA) under nitrogen can quantify water content by measuring mass loss at 100–150°C. Fourier-transform infrared spectroscopy (FTIR) identifies O–H stretching (3200–3600 cm⁻¹) and Cl–O vibrational modes .

Advanced Research Questions

Q. What factors influence the stability of this compound during long-term storage?

The compound is hygroscopic and prone to deliquescence. Store in desiccators with silica gel or under inert gas (e.g., argon). Decomposition risks increase above 50°C, releasing chlorine oxides. Periodic TGA and XRD checks are advised to monitor structural integrity .

Q. How does the hydration state of copper dichlorate impact its redox reactivity in catalytic applications?

The tetrahydrate form stabilizes the Cu²⁺ ion via coordination with water molecules, altering its reduction potential compared to the anhydrous form. In oxidation reactions, the hydrated structure may slow electron transfer kinetics but reduce unwanted side reactions. Comparative cyclic voltammetry studies in aqueous vs. non-aqueous media can elucidate these effects .